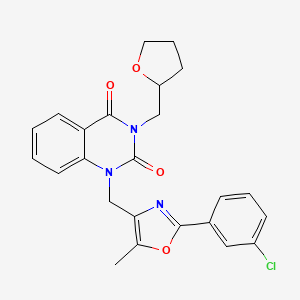

1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Emergence of Quinazoline-2,4(1H,3H)-dione Derivatives in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione scaffold traces its origins to 1869 when Griess first synthesized a bicyclic derivative through the reaction of cyanogens with anthranilic acid. Early synthetic challenges limited pharmaceutical exploration until Gabriel's 1903 method enabled reliable production of quinazoline derivatives. The modern era has witnessed a resurgence of interest in this scaffold due to its structural similarity to natural purine bases, enabling interaction with enzymatic targets involved in nucleotide metabolism.

Key pharmacological advancements include:

- Antimicrobial agents : Derivatives such as compounds 13 and 15 demonstrated broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens, with efficacy comparable to fluoroquinolone standards.

- Antiviral applications : The 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivative 24b11 exhibited potent anti-vaccinia activity (EC~50~ = 1.7 μM), surpassing cidofovir by 15-fold.

- Neurological targets : Patent filings reveal quinazoline-2,4-dione derivatives with substituted benzyl groups showing promise for treating neurodegenerative disorders through undefined mechanisms.

Structural studies using density functional theory (DFT) at the B3LYP/6–311++G(d,p) level have clarified the stability preferences of quinazoline derivatives, identifying Z-isomers as thermodynamically favored due to dual intramolecular hydrogen bonds. This computational insight guides rational design of conformationally constrained analogs.

Evolution of Oxazole-Containing Heterocycles as Pharmaceutical Entities

Oxazole's journey from laboratory curiosity to therapeutic mainstay began with the recognition of its bioisosteric relationship to ester and amide functionalities. The U.S. FDA has approved over 20 oxazole/isoxazole-containing drugs, including:

| Drug Name | Therapeutic Area | Key Structural Feature |

|---|---|---|

| Tafamidis | Transthyretin amyloidosis | Diflunisal-oxazole hybrid |

| Oxaprozin | Inflammatory disorders | Isoxazole-proionic acid |

Recent synthetic breakthroughs, particularly in click chemistry, have expanded oxazole's utility. Ethynyl-substituted oxazoles now serve as versatile intermediates for Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), enabling rapid generation of triazole-linked conjugates. This methodology proved critical in developing antiviral quinazoline-oxazole hybrids, where the oxazole moiety enhances membrane permeability through lipophilic π-π interactions.

Tetrahydrofuran as a Privileged Scaffold in Drug Design

Tetrahydrofuran (THF) derivatives occupy a unique niche in medicinal chemistry due to their ability to mimic carbohydrate motifs while providing enhanced metabolic stability. Key applications include:

- HIV protease inhibition : THF-containing ligands exploit the enzyme's P~2~ pocket through optimal hydrogen bonding and van der Waals contacts.

- Neurological agents : The tetrahydrofuran-2-ylmethyl group in Shin Poong Pharmaceutical's patented derivatives enhances blood-brain barrier penetration for cranial nerve disease treatment.

Conformational analysis reveals THF's five-membered ring adopts envelope conformations that optimize binding to both hydrophilic and hydrophobic enzyme subsites. This flexibility makes THF ideal for hybrid molecules requiring adaptable pharmacophore geometry.

Rationale for Molecular Hybridization Approach

The strategic combination of quinazoline-2,4(1H,3H)-dione, oxazole, and THF moieties addresses three critical drug design challenges:

- Target multiplicity : The quinazoline core inhibits bacterial gyrase/DNA topoisomerase IV, while the oxazole modulates eukaryotic kinase pathways.

- Pharmacokinetic optimization : THF enhances aqueous solubility compared to purely aromatic systems, counterbalancing the oxazole's lipophilicity.

- Resistance mitigation : Hybrid structures complicate pathogen resistance mechanisms through simultaneous engagement of multiple targets.

This tripartite architecture follows the "privileged scaffold" paradigm, where validated pharmacophores are reconfigured into novel configurations. The 3-chlorophenyl substitution on the oxazole ring introduces steric bulk to modulate target selectivity, while the THF's methyl group provides chiral specificity for enantioselective binding.

Table 1. Functional Roles of Hybrid Components

| Component | Pharmacological Contribution | Structural Role |

|---|---|---|

| Quinazoline-2,4-dione | DNA topoisomerase inhibition | Hydrogen bond donor/acceptor |

| Oxazole | Kinase modulation | π-Stacking interactions |

| Tetrahydrofuran | Conformational flexibility | Solubility enhancement |

Properties

IUPAC Name |

1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O4/c1-15-20(26-22(32-15)16-6-4-7-17(25)12-16)14-27-21-10-3-2-9-19(21)23(29)28(24(27)30)13-18-8-5-11-31-18/h2-4,6-7,9-10,12,18H,5,8,11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYJSJQFHVLZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A quinazoline core

- A methyloxazole side chain

- A tetrahydrofuran moiety

These structural elements contribute to its potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the target compound. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results indicated that it exhibited moderate antibacterial activity with inhibition zone values ranging from 10 to 12 mm and MIC values between 75 to 80 mg/mL. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Quinazoline derivatives are recognized for their anticancer potential. The compound may inhibit tyrosine kinases (TKs), particularly EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in various cancers. Studies have shown that modifications in the quinazoline structure can enhance binding affinity to EGFR, leading to cytotoxic effects on cancer cells. The specific binding mechanisms and efficacy of this compound warrant further investigation .

Other Pharmacological Activities

The biological profile of quinazoline derivatives extends beyond antimicrobial and anticancer activities. They exhibit:

- Anti-inflammatory effects : Potentially reducing inflammation through modulation of inflammatory pathways.

- Antioxidant properties : Scavenging free radicals and protecting against oxidative stress.

- Antimalarial and antileishmanial activities : Indicating a broad spectrum of action against parasitic diseases .

Table 1: Summary of Biological Activities

Case Study: Quinazoline Derivatives Against Cancer

A study conducted on various quinazoline derivatives demonstrated their potential as anticancer agents by targeting EGFR and other TKs. The research indicated that structural modifications significantly influenced their efficacy, with some compounds showing IC50 values as low as 10 nM against cancer cell lines such as MCF-7 and HepG2 .

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinazoline backbone, which is known for its diverse pharmacological properties. Its structure includes:

- A quinazoline core , which is significant in drug development.

- A 5-methyloxazole substituent that may enhance biological activity.

- A tetrahydrofuran moiety that could influence solubility and bioavailability.

Molecular Formula

The molecular formula of the compound is , indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of quinazoline showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

- The presence of substituents like chlorophenyl and methyloxazole enhances the antimicrobial efficacy of these compounds .

Antitumor Properties

Quinazoline derivatives have been explored for their antitumor effects:

- Various synthesized quinazoline derivatives have shown potent antitumor activity against cell lines such as HEPG2 (liver cancer) and MCF-7 (breast cancer) with specific IC50 values indicating their effectiveness .

- The structural modifications in the quinazoline framework can lead to improved selectivity and potency against cancer cells.

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor:

- It has been reported that certain quinazoline derivatives act as inhibitors for various enzymes involved in disease pathways, including those related to cancer and inflammation .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of quinazoline derivatives for their antimicrobial activity. The results indicated that compounds with specific substituents showed enhanced activity against bacterial strains, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Case Study 2: Antitumor Activity Assessment

In another investigation, a range of synthesized quinazoline derivatives were tested against cancer cell lines. The study revealed that modifications at the 2-position significantly influenced the cytotoxicity profiles, suggesting that strategic alterations can lead to more potent anticancer agents .

Chemical Reactions Analysis

Key Reaction Pathway:

Functionalization of the Quinazoline Core

The target compound features substitutions at the 1- and 3-positions of the quinazoline core. These modifications are achieved via N-alkylation or condensation :

-

1-Position : The oxazole-containing substituent is introduced through alkylation with a bromomethyl or chloromethyl oxazole intermediate.

-

3-Position : The tetrahydrofuran (THF) group is appended via nucleophilic substitution or Mitsunobu reaction, using tetrahydrofurfuryl alcohol derivatives .

Example Reaction:

Reaction Scheme:

Key Coupling Reactions

The integration of substituents into the quinazoline core employs:

-

Sonogashira coupling : For introducing alkyne-linked groups (e.g., aryl or heteroaryl) .

-

Click chemistry (CuAAC) : Copper-catalyzed azide-alkyne cycloaddition for triazole formation (not directly used here but relevant for analogous systems) .

Synthetic Challenges and Optimization

-

Regioselectivity : Ensuring substitution at the 1- and 3-positions requires controlled reaction conditions (e.g., low temperatures for alkylation) .

-

Steric hindrance : Bulky substituents like the THF group may necessitate prolonged reaction times or elevated temperatures .

Biological Activity and Relevance

While the specific compound’s bioactivity is not directly reported, analogs with similar substitutions exhibit:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Synthesis : The target compound’s synthesis may share procedural similarities with (e.g., PEG-400 solvent, heterogeneous catalysis) but differs in core heterocycle formation. Quinazoline-diones typically require cyclization of anthranilic acid derivatives, whereas tetrazoles () involve thiol coupling .

- Substituent Effects : The 3-chlorophenyl group in the target compound may enhance lipophilicity compared to the thiophene-thiazole motifs in . The tetrahydrofuran group could improve solubility relative to purely aromatic analogs .

- NMR Profiles : highlights that substituent-induced chemical shift changes (e.g., δ 6–8 ppm for aromatic protons) are critical for structural elucidation. The target compound’s oxazole and THF groups would produce distinct split patterns compared to tetrazole or thiazole derivatives .

Bioactivity and Functional Implications

While bioactivity data for the target compound are absent, analogs in exhibit anti-tubercular activity, suggesting that quinazoline-derived scaffolds have pharmacological relevance. The chlorine atom in the target compound’s oxazole moiety may enhance target binding (e.g., via halogen bonding), as seen in chlorinated bioactive heterocycles . Conversely, tetrahydrofuran substituents could mitigate toxicity by reducing metabolic oxidation, a hypothesis supported by studies on furan-containing drugs .

Q & A

Q. What are the established synthetic routes for this quinazoline-dione derivative, and how can reaction yields be optimized?

The synthesis typically involves multi-step alkylation and cyclocondensation. For example, intermediates like 5-methyloxazole derivatives can be prepared via cyclocondensation of N’-benzoyl precursors in phosphorous oxychloride, followed by hydrolysis and alkylation with substituted benzyl chlorides . To optimize yields, use statistical experimental design (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading. Evidence suggests that reaction conditions in non-polar solvents (e.g., POCl₃) at 70–80°C improve intermediate stability .

Q. How should researchers characterize the structural integrity of this compound?

Employ a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., tetrahydrofuran-methyl vs. oxazole-methyl groups) via chemical shifts (e.g., δ 3.5–4.5 ppm for oxazole protons) .

- HPLC-MS : Confirm purity and molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- XRD : Resolve crystallographic ambiguity in fused quinazoline rings .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Integrate quantum mechanical (QM) calculations and molecular docking:

- QM : Calculate electron density maps to identify reactive sites (e.g., oxazole ring susceptibility to electrophilic substitution) .

- Docking : Map the compound’s interaction with target proteins (e.g., microbial enzymes) using software like AutoDock Vina. Prioritize analogs with improved binding affinity (e.g., halogen substitutions at the 3-chlorophenyl group) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to predict pharmacokinetics .

Q. What experimental strategies resolve contradictions in antimicrobial activity data across studies?

Discrepancies may arise from assay conditions or bacterial strain variability. Mitigate via:

- Standardized Protocols : Use CLSI/MIC guidelines for reproducibility.

- Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate activity thresholds .

- Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Correlate with ROS generation or membrane disruption assays .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?

- Substituent Variation : Synthesize derivatives with modifications at the oxazole (e.g., 5-methyl → 5-ethyl) and tetrahydrofuran (e.g., 2-yl → 3-yl) positions .

- Bioisosteric Replacement : Replace the 3-chlorophenyl group with trifluoromethyl or pyridyl moieties to enhance lipophilicity or solubility .

- Data Clustering : Use PCA to group analogs by physicochemical properties (e.g., logP, polar surface area) and correlate with bioactivity .

Q. What methodologies address low solubility or bioavailability in preclinical testing?

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release. Characterize via DLS and in vitro permeation assays .

- Prodrug Design : Introduce hydrolyzable esters at the quinazoline carbonyl group to enhance intestinal absorption .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.